An In-depth Technical Guide to N-(4-acetylphenyl)benzamide: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to N-(4-acetylphenyl)benzamide: Structure, Properties, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of N-(4-acetylphenyl)benzamide (CAS No. 5411-13-2), a key chemical intermediate in synthetic organic chemistry. The document delves into the molecule's core chemical structure, physicochemical properties, and spectroscopic profile. A significant focus is placed on its synthesis via the Schotten-Baumann reaction, for which a detailed experimental protocol is provided. Furthermore, this guide explores the compound's utility as a precursor for synthesizing novel molecules with potential biological activities, particularly in the development of chalcone derivatives. This paper is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and practical insights into the application of this versatile benzamide derivative.
Chemical Identity and Molecular Structure
N-(4-acetylphenyl)benzamide is a disubstituted aromatic amide. Structurally, it consists of a benzamide moiety where the nitrogen atom is attached to a phenyl ring, which is substituted at the para-position with an acetyl group. This unique combination of an amide linkage, a benzoyl group, and an acetylphenyl group imparts specific chemical reactivity and physical characteristics to the molecule.
The fundamental identifiers for N-(4-acetylphenyl)benzamide are cataloged below.[1][2]
| Identifier | Value |
| IUPAC Name | N-(4-acetylphenyl)benzamide |
| CAS Number | 5411-13-2 |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
| InChI Key | ZJXQWYZBPKDYLS-UHFFFAOYSA-N |
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Figure 2: Experimental workflow for the synthesis of N-(4-acetylphenyl)benzamide.
***
Experimental Protocol: Synthesis of N-(4-acetylphenyl)benzamide
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
4-Aminoacetophenone
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, 1M solution)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminoacetophenone in dichloromethane.
-
Addition of Base: To the stirring amine solution, add approximately 2.0-3.0 equivalents of a 10% aqueous sodium hydroxide solution. Place the flask in an ice bath to cool the biphasic mixture to 0-5 °C.
-
Addition of Acyl Chloride: In a separate beaker, dissolve 1.0-1.1 equivalents of benzoyl chloride in a small amount of dichloromethane. Transfer this solution to a dropping funnel.
-
Reaction: Add the benzoyl chloride solution dropwise to the vigorously stirring, cooled biphasic mixture over 30 minutes. A white precipitate (the product) will likely form.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (bottom) layer.
-
Workup - Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. The acid wash removes any unreacted amine, and the bicarbonate wash removes unreacted benzoyl chloride (as benzoic acid) and neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-acetylphenyl)benzamide as a crystalline solid.
Applications in Research and Development
N-(4-acetylphenyl)benzamide is not typically an end-product but rather a valuable intermediate in multi-step organic syntheses. Its primary utility lies in its bifunctional nature, containing a reactive acetyl group that can be further modified.
A prominent application is its use as a key building block in the synthesis of chalcones . Chalcones are α,β-unsaturated ketones, and they are synthesized through a Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde. In this context, N-(4-acetylphenyl)benzamide serves as the acetophenone component. The resulting chalcones, which incorporate the N-phenylbenzamide moiety, have been investigated for a range of biological activities. For instance, studies have shown that chalcone derivatives synthesized from this intermediate exhibit potential antibacterial and antitubercular activities.[3]
The broader benzamide scaffold is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic actions. Therefore, N-(4-acetylphenyl)benzamide serves as a versatile starting material for generating libraries of novel benzamide derivatives for screening in drug discovery programs.
Safety and Handling
As with any laboratory chemical, N-(4-acetylphenyl)benzamide should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:
-
Using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
N-(4-acetylphenyl)benzamide is a fundamentally important and synthetically versatile intermediate. Its structure is well-defined, and its synthesis is straightforward and high-yielding via the Schotten-Baumann reaction. The true value of this compound is realized in its application as a precursor to more complex molecules, particularly in the synthesis of biologically active chalcones and other novel benzamide derivatives. This guide provides the core technical knowledge required for researchers to effectively synthesize, characterize, and utilize N-(4-acetylphenyl)benzamide in their research and development endeavors.
References
-
PubChem. N-(4-Acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]
- Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. (2024). Vertex AI Search.
-
Molbase. N-(4-acetylphenyl)benzamide 5411-13-2. [Link]
-
SpectraBase. N-(4-Acetyl-phenyl)-benzamide. John Wiley & Sons, Inc. [Link]
-
ChemSrc. Benzamide,N-(4-acetylphenyl) | CAS#:5411-13-2. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
